2-Chloro-1-cyclopropylbutane-1,3-dione

Synthetic Chemistry Electrophilic Reactivity β-Diketone Derivatives

This α-chloro-β-diketone features an electrophilic chlorine leaving group and a conformationally constrained cyclopropyl ring—reactivity dimensions absent in non-halogenated analogs. Essential for synthesizing cyclopropyl-substituted pyrazoles, isoxazoles, and pyrimidines with defined regiochemistry. The chlorine enables post-cyclization functionalization via nucleophilic displacement or cross-coupling. Procure this specific halogenated dione to maintain reaction fidelity in medicinal chemistry and agrochemical discovery programs targeting cyclopropyl pharmacophores.

Molecular Formula C7H9ClO2
Molecular Weight 160.6 g/mol
CAS No. 473924-31-1
Cat. No. B1323515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-cyclopropylbutane-1,3-dione
CAS473924-31-1
Molecular FormulaC7H9ClO2
Molecular Weight160.6 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C1CC1)Cl
InChIInChI=1S/C7H9ClO2/c1-4(9)6(8)7(10)5-2-3-5/h5-6H,2-3H2,1H3
InChIKeyNUMZQGFCEWHHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-cyclopropylbutane-1,3-dione (CAS 473924-31-1): Essential β-Diketone Building Block for Heterocyclic Synthesis and Cyclopropane-Functionalized Scaffolds


2-Chloro-1-cyclopropylbutane-1,3-dione (CAS 473924-31-1) is a β-diketone derivative featuring a cyclopropyl ring at the 1-position and a chlorine atom at the 2-position of the butane-1,3-dione backbone . With molecular formula C₇H₉ClO₂ and molecular weight 160.6 g/mol, this compound belongs to the 1,3-dione class of versatile synthetic intermediates widely employed in pharmaceutical and agrochemical research for constructing heterocyclic frameworks [1]. The presence of both an electrophilic α-chloro substituent and a conformationally constrained cyclopropyl group imparts distinctive reactivity and steric properties that differentiate this compound from simpler acyclic or unsubstituted 1,3-dione analogs .

Why 2-Chloro-1-cyclopropylbutane-1,3-dione Cannot Be Simply Replaced by Other 1,3-Diones in Synthetic Applications


Generic substitution among 1,3-diones is not viable due to fundamental differences in electronic character, steric environment, and downstream functionalization potential. The chlorine atom at the α-position confers markedly enhanced electrophilicity and serves as a leaving group for nucleophilic displacement reactions—a reactivity dimension entirely absent in non-halogenated analogs such as 1-cyclopropylbutane-1,3-dione (CAS 21573-10-4) . Simultaneously, the cyclopropyl substituent introduces significant steric constraints and unique conformational properties that influence regioselectivity during heterocycle formation, distinguishing this compound from chlorinated diones bearing linear alkyl chains . Procurement of the correct halogenated cyclopropyl dione is therefore essential for maintaining reaction fidelity and achieving target molecular architecture.

Quantitative Differentiation Evidence for 2-Chloro-1-cyclopropylbutane-1,3-dione: Reactivity, Physicochemical Properties, and Synthetic Versatility


Enhanced Electrophilicity: α-Chloro Substituent Enables Nucleophilic Displacement Reactivity Absent in Non-Halogenated Analogs

2-Chloro-1-cyclopropylbutane-1,3-dione contains an α-chloro substituent that serves as a leaving group for nucleophilic substitution reactions—a synthetic handle unavailable in the non-halogenated parent compound 1-cyclopropylbutane-1,3-dione (CAS 21573-10-4) . The chlorine atom enhances the electrophilic character at the C2 position, enabling diverse transformations including condensation with amines, hydrazines, and other nucleophiles to generate heterocyclic systems such as pyrazoles, isoxazoles, and pyrimidines [1]. The electron-withdrawing carbonyl groups further polarize the C-Cl bond, facilitating displacement under mild conditions .

Synthetic Chemistry Electrophilic Reactivity β-Diketone Derivatives

Steric and Conformational Constraints: Cyclopropyl Group Modulates Regioselectivity and Molecular Geometry Relative to Linear Alkyl-Substituted Diones

The cyclopropyl substituent in 2-chloro-1-cyclopropylbutane-1,3-dione introduces unique steric constraints and conformational properties compared to diones bearing linear alkyl chains [1]. Cyclopropyl rings possess shorter C-C bonds (approximately 1.51 Å) and enhanced π-character relative to typical alkanes, along with coplanarity of the three carbon atoms that restricts rotational freedom and influences the spatial orientation of the dione moiety [2]. These geometric features affect the approach trajectory of nucleophiles during heterocycle formation, potentially altering regioselectivity and product distribution in condensation reactions .

Conformational Analysis Steric Effects Drug Design

Documented Use as Key Intermediate in Pyrazole-Based Drug Candidate Synthesis: Structural Validation in Patent Literature

2-Chloro-1-cyclopropylbutane-1,3-dione and structurally related cyclopropyl-substituted 1,3-diones have been explicitly employed as intermediates in the synthesis of pyrazole derivatives with pharmaceutical relevance . Patent literature describes the use of cyclopropyl-containing diones in preparing pyrazole-based compounds including the nonsteroidal progesterone receptor antagonist PF-2413873 (4-[3-cyclopropyl-1-(methanesulfonylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile), where the cyclopropyl-dione scaffold serves as a precursor to the bioactive pyrazole core . The presence of both the cyclopropyl group and the reactive α-position in 2-chloro-1-cyclopropylbutane-1,3-dione provides a direct entry into similarly substituted pyrazole systems that are otherwise inaccessible through non-halogenated or non-cyclopropyl-containing diones [1].

Medicinal Chemistry Pyrazole Synthesis Pharmaceutical Intermediates

Physicochemical Property Profile: Boiling Point, Density, and Flash Point Data Support Handling and Process Development Decisions

The physicochemical profile of 2-chloro-1-cyclopropylbutane-1,3-dione has been characterized with quantitative data relevant to handling, storage, and scale-up considerations . The compound exhibits a density of 1.271 g/cm³, a boiling point of 220.3°C at 760 mmHg, and a flash point of 88.2°C . These values differ from those of related cyclopropyl diones (e.g., 1-cyclopropylbutane-1,3-dione) due to the presence of the chlorine substituent, which increases molecular weight, polarizability, and intermolecular interactions [1].

Physicochemical Properties Process Chemistry Safety Assessment

Optimal Application Scenarios for 2-Chloro-1-cyclopropylbutane-1,3-dione in Pharmaceutical and Agrochemical R&D


Synthesis of 4-Substituted Pyrazole Derivatives for Medicinal Chemistry Programs

2-Chloro-1-cyclopropylbutane-1,3-dione is optimally deployed in the synthesis of 4-substituted pyrazoles via condensation with hydrazines or substituted hydrazines. The α-chloro substituent can either participate directly in pyrazole formation or be displaced to install additional functionality, while the cyclopropyl group remains intact to impart conformational constraint and metabolic stability to the final heterocyclic product [1]. This application is particularly relevant for medicinal chemistry programs targeting cyclopropyl-containing pyrazole pharmacophores, as documented in patent literature describing progesterone receptor antagonists and other therapeutically relevant pyrazole derivatives .

Construction of Conformationally Restricted Heterocyclic Scaffolds via Tandem Condensation-Cyclization Sequences

The combination of a reactive β-diketone framework, an α-chloro leaving group, and a sterically constrained cyclopropyl substituent makes this compound a valuable precursor for tandem condensation-cyclization sequences leading to fused or bridged heterocyclic systems. The cyclopropyl group influences the conformational bias of reactive intermediates, potentially steering cyclization pathways toward specific regioisomers [1]. Such transformations are of particular interest for generating novel chemical space in lead discovery programs and for synthesizing natural product-like scaffolds with three-dimensional complexity [2].

Preparation of Cyclopropyl-Functionalized Bioisosteres for Lead Optimization

Cyclopropyl rings are established bioisosteres that can replace alkyl, alkenyl, or aromatic groups in lead optimization campaigns to modulate physicochemical properties including lipophilicity, metabolic stability, and target binding [1]. 2-Chloro-1-cyclopropylbutane-1,3-dione provides a convenient entry point for installing cyclopropyl groups into more complex molecular architectures through the versatile reactivity of the dione moiety . The cyclopropyl fragment has been shown to improve drug dissociation (pKa), enhance efficacy, and reduce plasma clearance in numerous clinically validated compounds across infectious disease, CNS, and oncology therapeutic areas [2].

Synthesis of Isoxazole and Pyrimidine Derivatives via Reaction with Hydroxylamine or Amidines

Beyond pyrazoles, the 1,3-dione framework of 2-chloro-1-cyclopropylbutane-1,3-dione is amenable to condensation with hydroxylamine to form isoxazoles, or with amidines/guanidines to generate pyrimidines [1]. The α-chloro substituent provides an additional synthetic handle for post-cyclization functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, enabling the rapid generation of diverse heterocyclic libraries for biological screening .

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